Enhanced Lipophilicity (LogP) as a Driver of Differential Permeability
The compound exhibits a calculated XLogP value of 2.4 . This is a key differentiator from the structurally related but unsubstituted analog 4-(2-(piperidin-1-yl)ethyl)pyridine (CAS 13450-67-4), which has a predicted logP of approximately 1.2-1.5 [1]. The increased lipophilicity of the 4-methylpiperidine derivative, quantified by a >0.9 log unit difference, suggests a higher potential for passive membrane permeability, which is a critical factor in cellular assay performance and in vivo applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP: 2.4 |
| Comparator Or Baseline | 4-(2-(Piperidin-1-yl)ethyl)pyridine (logP ~1.2-1.5) |
| Quantified Difference | ΔLogP > 0.9 |
| Conditions | Calculated values based on standard algorithms (XLogP). |
Why This Matters
This quantifiable difference in lipophilicity directly informs selection for permeability-sensitive assays, where the methylated derivative may offer superior cell penetration.
- [1] PMC. Table 1. LogP data for related compounds. View Source
